2-(4-bromonaphthalen-1-yl)-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide
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Overview
Description
2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide is a complex organic compound that features a bromonaphthalene moiety and a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide typically involves the following steps:
Formation of the hydrazide: The initial step involves the reaction of 4-bromonaphthalene-1-carboxylic acid with hydrazine hydrate to form 4-bromonaphthalene-1-carbohydrazide.
Condensation reaction: The hydrazide is then reacted with 4-tert-butylbenzaldehyde under acidic or basic conditions to form the final product, 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The bromine atom in the naphthalene ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Biological Studies: It can be used in studies to understand its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with biological molecules, while the bromonaphthalene and tert-butylphenyl groups can interact with hydrophobic regions of proteins or cell membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromonaphthalen-1-yl)acetohydrazide
- 2-(4-bromonaphthalen-1-yl)oxyacetohydrazide
- 1-bromonaphthalen-2-yl acetate
Uniqueness
2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide is unique due to the presence of both a bromonaphthalene moiety and a tert-butylphenyl group. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H23BrN2O |
---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
2-(4-bromonaphthalen-1-yl)-N-[(E)-(4-tert-butylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H23BrN2O/c1-23(2,3)18-11-8-16(9-12-18)15-25-26-22(27)14-17-10-13-21(24)20-7-5-4-6-19(17)20/h4-13,15H,14H2,1-3H3,(H,26,27)/b25-15+ |
InChI Key |
IOEYJCCYLGHMGE-MFKUBSTISA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=C(C3=CC=CC=C23)Br |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)CC2=CC=C(C3=CC=CC=C23)Br |
Origin of Product |
United States |
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